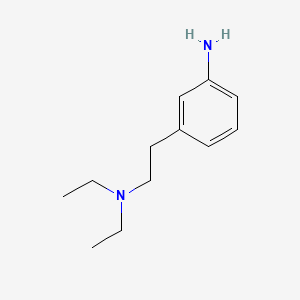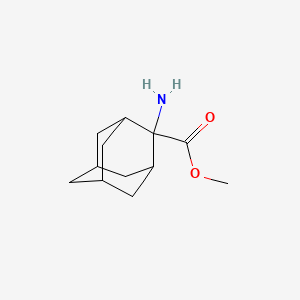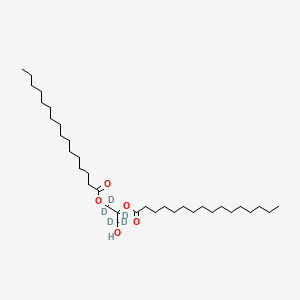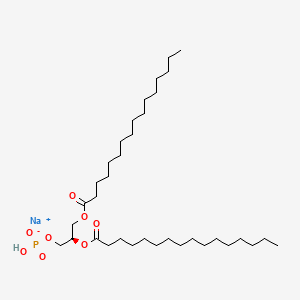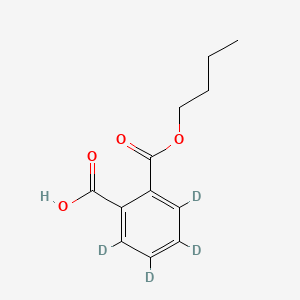
Monobutyl Phthalate-d4
Overview
Description
Monobutyl Phthalate-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs .
Mechanism of Action
- One notable target is the steroidogenic acute regulatory protein (StAR) , which plays a crucial role in steroid hormone synthesis within Leydig cells of the testes . MBP-d4 can interfere with StAR function, affecting steroidogenesis.
- Additionally, MBP-d4 may modulate other intracellular signaling pathways, impacting gene expression and cellular responses .
- The tumor necrosis factor (TNF) signaling pathway, controlled by interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3), may be involved in MBP-d4-induced ferroptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Monobutyl Phthalate-d4 has been connected to reports of ROS accumulation, sperm destruction, and reproductive damage . It may alter steroid biosynthesis . The specific mechanisms of these effects remain unclear .
Cellular Effects
This compound has been found to influence cell function, particularly in the reproductive system . It has been reported to stimulate steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce ferroptosis in TM3 cells to damage the male reproductive system through the TNF/IL6/STAT signal pathway, resulting in lipid peroxidation and iron metabolite degradation .
Temporal Effects in Laboratory Settings
It is known that phthalates, including this compound, can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been found to be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be a major metabolite of dibutyl phthalate . It has been reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
It is known that phthalates, including this compound, can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Subcellular Localization
It is known that phthalates, including this compound, can enter the human body through oral, dermal, inhalational, intravenous, and transplacental routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of deuterated reagents in a Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing deuterated boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monobutyl Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Monobutyl Phthalate-d4 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Monobutyl phthalate-d4: A deuterated analog of monobutyl phthalate, used in similar applications as this compound.
Phthalic acid-d4 butyl ester: Another deuterated compound with similar properties and applications.
Uniqueness
This compound is unique due to its specific structure and the presence of four deuterium atoms, which provide enhanced stability and altered reaction kinetics compared to its non-deuterated counterparts .
Properties
IUPAC Name |
2-butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOVSFWWNVKRJ-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858129 | |
| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478954-81-3 | |
| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)
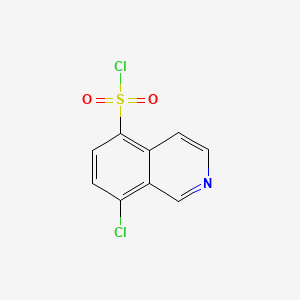
![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
